molecular formula C22H15ClN4O3S2 B3399421 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040640-01-4

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399421
CAS No.: 1040640-01-4
M. Wt: 483 g/mol
InChI Key: NWVKJHZDTIOUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring two critical substituents:

  • A methylthio group connected to a 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety at position 2.
  • A 3-methoxyphenyl group at position 3.

The 1,2,4-oxadiazole ring is a bioisostere known for enhancing metabolic stability and binding affinity, while the chlorophenyl and methoxyphenyl groups contribute to lipophilicity and target interaction .

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3S2/c1-29-16-4-2-3-15(11-16)27-21(28)19-17(9-10-31-19)24-22(27)32-12-18-25-20(26-30-18)13-5-7-14(23)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVKJHZDTIOUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities based on recent research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

  • Oxadiazole moiety : Known for various pharmacological properties.
  • Thieno[3,2-d]pyrimidinone core : Associated with anticancer and antimicrobial activities.
  • Chlorophenyl and methoxyphenyl substituents : These groups can enhance lipophilicity and may influence biological activity.

Biological Activity Overview

Research has indicated that compounds containing thieno[3,2-d]pyrimidinone structures exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound of interest has been evaluated in several studies.

Anticancer Activity

A study focused on thieno[3,2-d]pyrimidinones highlighted their potential as tumor cell growth inhibitors. The compound showed significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG25.6
MCF-74.8
HCT1166.2

The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The oxadiazole component is known for its antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit activity against various bacterial strains. The compound's structure suggests potential efficacy against both gram-positive and gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16
Pseudomonas aeruginosa64

Case Studies and Research Findings

  • Anticancer Evaluation : In a study evaluating the anticancer properties of thieno[3,2-d]pyrimidinones, the compound demonstrated a dose-dependent inhibition of cell growth in Jurkat T-cells and other leukemia models, suggesting its potential as a therapeutic agent in leukemia treatment .
  • Antimicrobial Studies : Another research focused on the synthesis and evaluation of oxadiazole derivatives found that the compound exhibited promising activity against resistant strains of Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the thieno[3,2-d]pyrimidinone core significantly affected biological activity. For instance, adding different substituents on the phenyl rings altered the potency against specific cancer cell lines .

Comparison with Similar Compounds

Structural Analogues

A. 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione (vs. thieno[3,2-d]pyrimidin-4(3H)-one in the target compound).
  • Substituents :
    • 1,2,4-Oxadiazole linked to a 2-chlorophenyl group (vs. 4-chlorophenyl in the target).
    • 4-Fluorobenzyl at position 3 (vs. 3-methoxyphenyl ).
  • The fluorobenzyl group introduces stronger electron-withdrawing effects than the methoxyphenyl group .
B. 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl-thiophene-2-carboxylic Acid (19c)
  • Core Structure: Pyrrolo-triazolo-pyrimidine fused with thiophene (vs. thieno-pyrimidine in the target).
  • Substituents :
    • 4-Chlorophenyl and 4-methoxyphenyl groups (similar to the target’s substituents but in a different scaffold).
  • Activity : Exhibited potent antibacterial and anticancer activity, suggesting that chlorophenyl and methoxyphenyl groups synergize in enhancing bioactivity .
Key Findings:
  • The 1,2,4-oxadiazole moiety in the target compound may improve metabolic stability compared to simpler thioether or amine-linked derivatives .
  • Chlorophenyl groups consistently enhance anticancer activity across analogues, as seen in compounds 19b and 19c .
  • The methoxyphenyl group in the target compound likely balances lipophilicity and bioavailability, similar to its role in chromeno-pyrimidine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can intermediates be validated?

  • Methodology :

  • Step 1 : Synthesize the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted thioureas with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Introduce the 3-methoxyphenyl group at position 3 using Ullmann coupling or nucleophilic aromatic substitution .
  • Step 3 : Attach the 1,2,4-oxadiazole moiety via a thioether linkage using a Mitsunobu reaction or SN2 displacement with a bromomethyl intermediate .
  • Validation : Confirm intermediates via LC-MS and 1H^1H/13C^{13}C NMR. Compare spectral data with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidin-4(3H)-one derivatives in and ).

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Methodology :

  • Experimental Design : Perform systematic solubility tests in polar (e.g., DMSO, water), semi-polar (THF), and non-polar solvents (toluene) using UV-Vis spectroscopy or HPLC.
  • Data Analysis : Apply the Hansen Solubility Parameters (HSP) model to correlate solubility with solvent polarity and hydrogen-bonding capacity .
  • Cross-Validation : Compare results with structurally similar compounds, such as thieno[3,2-d]pyrimidin-4(3H)-one derivatives in , which exhibit solubility trends dependent on substituent electronic effects .

Advanced Research Questions

Q. What quantum chemical methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Validate against experimental NMR/IR data (e.g., used DFT to analyze thiophene-containing triazoles) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reactivity .
  • Contradiction Handling : If computational results conflict with experimental data (e.g., unexpected regioselectivity), re-evaluate basis sets or include solvent effects explicitly.

Q. How can X-ray crystallography and spectroscopic techniques clarify structural ambiguities in this compound?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation in DCM/hexane. Refine disorder in the 1,2,4-oxadiazole or methoxyphenyl groups using SHELXL (e.g., resolved similar disorder in pyrrolo[3,2-d]pyrimidine derivatives) .
  • Advanced NMR : Use 15N^{15}N-HMBC to confirm nitrogen connectivity in the oxadiazole ring. Compare 1H^1H NMR shifts with thieno[3,2-d]pyrimidin-4(3H)-one analogs in and .

Q. What experimental strategies can assess the environmental fate of this compound, including biodegradation and ecotoxicity?

  • Methodology :

  • OECD 301F Test : Measure biodegradability in activated sludge.
  • QSAR Modeling : Predict bioaccumulation and toxicity using EPI Suite or TEST software, referencing physicochemical data from .
  • Analytical Monitoring : Use LC-MS/MS to track degradation products in simulated aquatic systems. Compare with oxadiazole/thienopyrimidine analogs in , which showed moderate persistence .

Key Challenges and Contradictions

  • Synthetic Yield Variability : Discrepancies in oxadiazole ring formation yields (30–70%) may arise from trace moisture. Use molecular sieves and anhydrous solvents .
  • Biological Activity : Some analogs in show antimicrobial activity, while others are inactive. Perform SAR studies by modifying the 4-chlorophenyl or methoxyphenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.